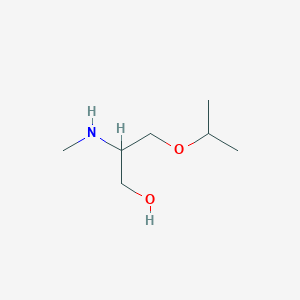
3-イソプロポキシ-2-(メチルアミノ)プロパン-1-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by its unique structure, which includes an isopropoxy group, a methylamino group, and a propanol backbone.
科学的研究の応用
3-Isopropoxy-2-(methylamino)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and as a tool in molecular biology research.
Industry: The compound is used in the production of various industrial chemicals and as a solvent in certain processes.
作用機序
Mode of Action
It is known that the compound contains both a methylamino group and a hydroxyl group, which could potentially interact with various biological targets .
Pharmacokinetics
- Solubility : The compound is slightly soluble in water , which could affect its absorption and distribution in the body.
- Boiling Point : The boiling point of the compound is 169°C , which is relatively high and could potentially impact its stability and metabolism.
- Density : The density of the compound is 0.917 g/mL at 25 °C , which could influence its distribution in the body.
Result of Action
The molecular and cellular effects of 3-Isopropoxy-2-(methylamino)propan-1-ol’s action are currently unknown. More research is needed to understand the specific effects of this compound at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-Isopropoxy-2-(methylamino)propan-1-ol, factors such as temperature, pH, and the presence of other substances could potentially affect its action. For instance, the compound should be stored at 2-8°C to maintain its stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-2-(methylamino)propan-1-ol typically involves the reaction of isopropyl alcohol with 2-(methylamino)propan-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as catalytic transfer hydrogenolysis, where glycerol is converted to 2-isopropoxy-propan-1-ol over noble metal ion-exchanged mordenite zeolites . This method is efficient and allows for the production of the compound on a larger scale.
化学反応の分析
Types of Reactions
3-Isopropoxy-2-(methylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.
Substitution: The isopropoxy or methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols or amines .
類似化合物との比較
Similar Compounds
3-(Methylamino)-1-propanol: Similar in structure but lacks the isopropoxy group.
2-Isopropoxy-1-propanol: Similar but lacks the methylamino group.
N-Methyl-1-propanolamine: Similar but has a different arrangement of functional groups.
Uniqueness
3-Isopropoxy-2-(methylamino)propan-1-ol is unique due to the presence of both the isopropoxy and methylamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it particularly useful in various synthetic and industrial applications.
特性
IUPAC Name |
2-(methylamino)-3-propan-2-yloxypropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-6(2)10-5-7(4-9)8-3/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMPFVOTWZPQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CO)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(Spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B2433034.png)
![N-[2-(Furan-3-YL)ethyl]thiophene-3-carboxamide](/img/structure/B2433035.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2433037.png)
![3-(3-BROMOPHENYL)-N-(3-METHYLBUTYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2433039.png)
![1-(Phenyl[3-(trifluoromethyl)phenyl]methyl)-1,4-diazepane](/img/structure/B2433040.png)







![3-methyl-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)butanamide](/img/structure/B2433056.png)
